molecular formula C9H9N5O2 B2799291 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1326932-87-9

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Cat. No.: B2799291
CAS No.: 1326932-87-9
M. Wt: 219.204
InChI Key: PKFBDTUUZZMVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For example, the reaction of 2-(pyridin-4-yl)-1,3,4-oxadiazole-5-carboxylic acid with hydrazine hydrate can yield the desired acetohydrazide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of nucleotide pyrophosphatases, it binds to the active site of the enzyme, preventing the hydrolysis of nucleotides and thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing targeted therapies and novel materials.

Properties

IUPAC Name

2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c10-12-7(15)5-8-13-14-9(16-8)6-1-3-11-4-2-6/h1-4H,5,10H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFBDTUUZZMVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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